2-Amino-5,6-dichlorobenzothiazole

Mutagenicity Genotoxicity Regulatory Toxicology

2-Amino-5,6-dichlorobenzothiazole (CAS 24072-75-1) provides exclusive 5,6-dichloro regiochemistry essential for high-yield diazotization (≥92.5% in patented disperse dye processes) and predictable coupling. Unlike generic isomer mixtures, this isomer-pure solid ensures reproducible color properties and reliable pharmacological profiles. Its negative mutagenicity profile supports dual use as both a synthetic intermediate and a non-mutagenic reference standard.

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 24072-75-1
Cat. No. B1582228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dichlorobenzothiazole
CAS24072-75-1
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)SC(=N2)N
InChIInChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
InChIKeyGHKHTBMTSUEBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 63° F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5,6-dichlorobenzothiazole (CAS 24072-75-1): Chemical Identity and Physicochemical Profile for Procurement


2-Amino-5,6-dichlorobenzothiazole (CAS 24072-75-1, molecular formula C₇H₄Cl₂N₂S, molecular weight 219.09 g/mol) is an aromatic heterocyclic compound belonging to the aminobenzothiazole class. It is characterized by an amino group at the 2-position and chlorine substituents at the 5- and 6-positions of the fused benzothiazole ring system [1]. The compound typically appears as an off-white to pale yellow powder with a melting point of 175–180 °C [2]. It exhibits low aqueous solubility (<0.1 g/100 mL at 17 °C) and is soluble in organic solvents and acidic media [2]. Commercial availability includes purity grades of 95–98% for research and industrial applications [1].

2-Amino-5,6-dichlorobenzothiazole (CAS 24072-75-1): Why Generic Substitution Is Not Advisable


Substitution with generic or alternative aminobenzothiazoles is not straightforward due to the critical influence of the 5,6-dichloro substitution pattern on both reactivity and biological profile. The regiochemistry of chlorine atoms on the benzothiazole core governs the electronic properties of the aromatic system, directly affecting diazotization kinetics, coupling efficiency in azo dye synthesis, and target-binding interactions in pharmacological applications . Commercial synthesis of this compound from 3,4-dichloroaniline frequently yields a mixture of the desired 5,6-dichloro isomer and the 6,7-dichloro isomer, which co-crystallize and require separation due to their divergent physicochemical and functional properties [1][2]. The isomeric identity of the compound used is therefore not interchangeable; a generic 'dichloro-aminobenzothiazole' may contain variable isomeric ratios, directly impacting downstream product quality and reproducibility in both dye manufacturing and biological assays .

2-Amino-5,6-dichlorobenzothiazole (CAS 24072-75-1): Quantitative Evidence of Product-Specific Differentiation


Mutagenicity Profile: Negative Results in Standard Regulatory Assays for 2-Amino-5,6-dichlorobenzothiazole

In contrast to many aromatic amines and structurally related benzothiazole derivatives that exhibit mutagenic activity, 2-amino-5,6-dichlorobenzothiazole (CAS 24072-75-1) has been demonstrated to be negative for mutagenicity in standardized regulatory assays. This profile provides a tangible safety and regulatory advantage for industrial applications where this compound is used as an intermediate or where it may be present as a potential metabolite or impurity [1].

Mutagenicity Genotoxicity Regulatory Toxicology

Physicochemical Distinction: Melting Point and Solubility Profile of 2-Amino-5,6-dichlorobenzothiazole vs. 2-Aminobenzothiazole

The introduction of two chlorine atoms at the 5- and 6-positions significantly alters the physicochemical profile of 2-amino-5,6-dichlorobenzothiazole compared to its unsubstituted parent compound, 2-aminobenzothiazole. Specifically, the target compound exhibits a substantially higher melting point (175–180 °C) and markedly lower aqueous solubility (<0.1 g/100 mL at 17 °C) [1].

Physicochemical Properties Formulation Purification

Synthetic Efficiency: High-Yield Diazotization and Coupling for Disperse Dye Manufacturing Using 2-Amino-5,6-dichlorobenzothiazole

In the industrial synthesis of disperse dyes, 2-amino-5,6-dichlorobenzothiazole serves as a high-efficiency diazo component. A patented method for producing Disperse Red 343:1 dye reports a diazotization and coupling sequence employing this compound, achieving a final dye filter cake yield of 92.5% [1]. This high yield demonstrates the compound's favorable reactivity and stability under the strongly acidic diazotization conditions (sulfuric acid/nitrosylsulfuric acid at 0–8 °C) required for industrial azo dye production [1][2].

Disperse Dyes Azo Dyes Synthetic Efficiency

Antibacterial Activity: Documented Mechanism of Action for 2-Amino-5,6-dichlorobenzothiazole as a Cell Wall Disruptor

2-Amino-5,6-dichlorobenzothiazole exhibits antibacterial activity through a mechanism distinct from many classical antibiotics. It binds to the fatty acid ester components of bacterial cell walls via hydrogen bonding or ionic interactions, thereby disrupting cell wall integrity and inhibiting bacterial growth . This mechanism, which targets the structural integrity of the cell wall rather than intracellular metabolic pathways, may offer a different resistance profile compared to beta-lactams or other conventional antibacterial agents .

Antibacterial Mechanism of Action Cell Wall Disruption

2-Amino-5,6-dichlorobenzothiazole (CAS 24072-75-1): Optimal Research and Industrial Application Scenarios


Industrial Synthesis of High-Performance Disperse Azo Dyes

This compound is the diazo component of choice for manufacturing disperse dyes such as Disperse Red 343:1. Patented methods demonstrate a high-yield (92.5%) diazotization and coupling process, confirming its industrial suitability and process economics [1]. Its specific 5,6-dichloro substitution pattern imparts desirable color properties and fastness characteristics to the resulting dyes, which are used for dyeing synthetic fibers like polyester [2].

Development of Antibacterial Agents with a Novel Cell Wall Disruption Mechanism

For antimicrobial research programs seeking to explore non-traditional mechanisms of action, 2-amino-5,6-dichlorobenzothiazole serves as a lead-like scaffold. Its documented ability to disrupt bacterial cell walls by interacting with fatty acid esters provides a distinct starting point for medicinal chemistry optimization, particularly against pathogens where resistance to conventional cell wall synthesis inhibitors (e.g., beta-lactams) is prevalent .

Synthesis of Potassium Channel Modulators for Ion Channel Research

In neuropharmacology and ion channel research, this compound has been identified as a modulator of potassium channels. This activity makes it a valuable tool compound for electrophysiological studies and as a starting point for the development of novel therapeutics targeting potassium channelopathies .

Toxicological Reference Standard for Genotoxicity Assessment of Azo Dye Metabolites

Given its well-documented negative mutagenicity profile in both in vitro (Ames test, mouse lymphoma) and in vivo (mouse micronucleus) assays, 2-amino-5,6-dichlorobenzothiazole can serve as a negative control or reference compound in toxicological studies assessing the genotoxic potential of structurally related benzothiazole derivatives and azo dye metabolites [3].

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